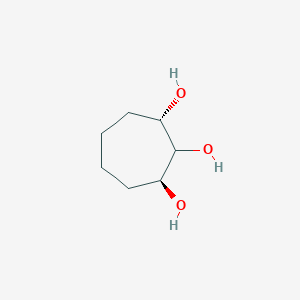
(1S,3S)-Cycloheptane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S)-Cycloheptane-1,2,3-triol is a chiral organic compound with a cycloheptane ring structure substituted with three hydroxyl groups at the 1st, 2nd, and 3rd positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Cycloheptane-1,2,3-triol typically involves the selective hydroxylation of cycloheptane derivatives. One common method is the dihydroxylation of cycloheptene using osmium tetroxide (OsO4) followed by oxidative cleavage with periodic acid (HIO4). This method ensures the formation of the desired stereoisomer with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic hydroxylation using specific monooxygenases can provide a more environmentally friendly and efficient route compared to traditional chemical methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of cycloheptane derivatives with fewer hydroxyl groups. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield cycloheptane-1,2,3-trione, while reduction with NaBH4 can produce cycloheptane-1,2-diol.
科学研究应用
(1S,3S)-Cycloheptane-1,2,3-triol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies of enzyme-substrate interactions and as a model compound for understanding the behavior of polyhydroxylated cycloalkanes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
作用机制
The mechanism by which (1S,3S)-Cycloheptane-1,2,3-triol exerts its effects depends on its interactions with molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
相似化合物的比较
Cycloheptane-1,2-diol: Lacks one hydroxyl group compared to (1S,3S)-Cycloheptane-1,2,3-triol.
Cycloheptane-1,2,3,4-tetrol: Contains an additional hydroxyl group, making it more hydrophilic.
Cyclohexane-1,2,3-triol: Similar structure but with a six-membered ring instead of a seven-membered ring.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three hydroxyl groups on a seven-membered ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic applications.
属性
CAS 编号 |
607403-65-6 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
(1S,3S)-cycloheptane-1,2,3-triol |
InChI |
InChI=1S/C7H14O3/c8-5-3-1-2-4-6(9)7(5)10/h5-10H,1-4H2/t5-,6-/m0/s1 |
InChI 键 |
TWRHYWIUMGRADE-WDSKDSINSA-N |
手性 SMILES |
C1CC[C@@H](C([C@H](C1)O)O)O |
规范 SMILES |
C1CCC(C(C(C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
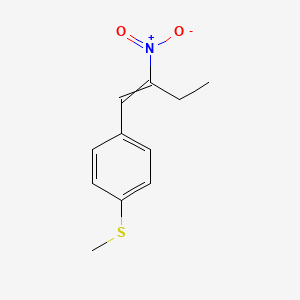
![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)
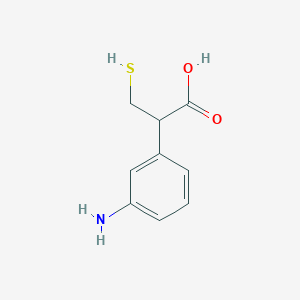

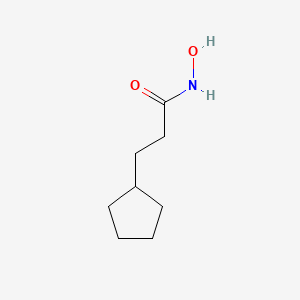
![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![3-({2-Oxo-2-[(pentylcarbamoyl)amino]ethyl}disulfanyl)-N-(pentylcarbamoyl)propanamide](/img/structure/B12577616.png)
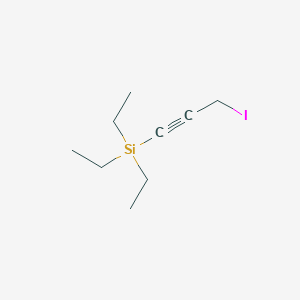
![Diethyl [2-(3,4-dimethoxyphenyl)ethenyl]phosphonate](/img/structure/B12577626.png)
![N'-[(E)-(5-phenylfuran-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B12577636.png)

